2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide

Catalog No.
S12646632
CAS No.
M.F
C20H18N4O2
M. Wt
346.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-y...

Product Name

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide

IUPAC Name

N-(1H-imidazol-2-yl)-2-(5-phenylmethoxyindol-1-yl)acetamide

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C20H18N4O2/c25-19(23-20-21-9-10-22-20)13-24-11-8-16-12-17(6-7-18(16)24)26-14-15-4-2-1-3-5-15/h1-12H,13-14H2,(H2,21,22,23,25)

InChI Key

ORLVIGZHIPEWED-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=NC=CN4

2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide is a synthetic compound that features an indole and imidazole moiety, which are known for their diverse biological activities. The compound consists of a benzyloxy group attached to the indole ring, and an acetamide linkage to the imidazole, making it a unique structure in medicinal chemistry. This compound is of interest due to its potential pharmacological properties, particularly in the fields of antimicrobial and anticancer research.

Typical for indole and imidazole derivatives. Notably:

  • Oxidation: The indole moiety can be oxidized to form oxindole derivatives using agents like potassium permanganate or other oxidizing agents.
  • Substitution Reactions: The benzyloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Acylation: The amide functional group can react with various acylating agents to produce different derivatives, which may exhibit altered biological activities.

Research indicates that compounds containing indole and imidazole structures often exhibit significant biological activities. Specifically, 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide has shown potential in:

  • Antimicrobial Activity: Preliminary studies suggest it may possess antimicrobial properties against various bacterial strains .
  • Anticancer Properties: Indole derivatives are frequently investigated for their ability to inhibit cancer cell proliferation, although specific data on this compound's anticancer efficacy is limited.
  • Neuroprotective Effects: Some indole derivatives have been noted for neuroprotective activities, which could be relevant for neurological disorders.

The synthesis of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide typically involves several key steps:

  • Formation of Indole Derivative: The initial step may involve the synthesis of the benzyloxy-substituted indole via a reaction between a benzyloxy precursor and an appropriate indole derivative.
  • Imidazole Formation: The imidazole ring can be synthesized through cyclization reactions involving suitable precursors like 2-aminoimidazole derivatives.
  • Coupling Reaction: Finally, the indole and imidazole components are coupled through an acetamide linkage, often facilitated by coupling reagents such as EDC (N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide) or similar agents.

The unique structure of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide allows it to be explored in various applications:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting infections or cancer therapy.
  • Biochemical Research: As a tool for studying biological processes involving indole and imidazole interactions.
  • Material Science: Potential use in developing new materials due to its unique structural properties.

Interaction studies are crucial for understanding how 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide interacts with biological targets. These may include:

  • Binding Affinity Studies: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action Investigations: Understanding how the compound exerts its biological effects at the molecular level.

Such studies would typically involve techniques like surface plasmon resonance or molecular docking simulations.

Several compounds share structural similarities with 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide, including:

Compound NameStructureUnique Features
5-BromoindoleIndole derivativeHalogen substitution enhances reactivity
Imidazo[1,2-a]pyridineImidazole derivativeKnown for anti-inflammatory properties
N-benzoylindoleIndole derivativeExhibits strong anticancer activity

The uniqueness of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(1H-imidazol-2-yl)acetamide lies in its dual functionality from both the indole and imidazole rings, potentially offering diverse pharmacological profiles that are not present in these similar compounds.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

346.14297583 g/mol

Monoisotopic Mass

346.14297583 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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